2,6-Difluorobenzylzinc bromide

Overview

Description

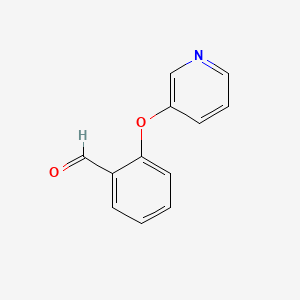

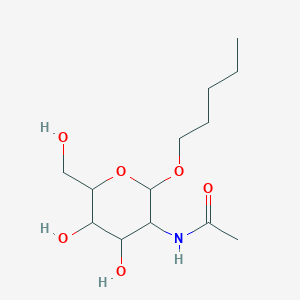

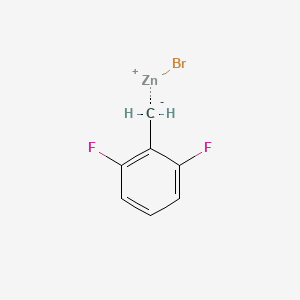

“2,6-Difluorobenzylzinc bromide” is an organozinc reagent . It has a linear formula of F2C6H3CH2ZnBr and a molecular weight of 272.41 . It is typically stored at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “2,6-Difluorobenzylzinc bromide” were not found in the search results, it is typically used as a reagent in the synthesis of biologically active compounds .

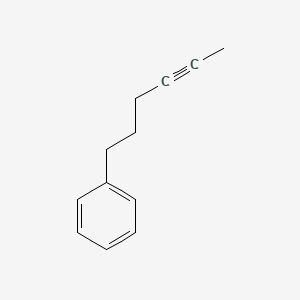

Molecular Structure Analysis

The molecular structure of “2,6-Difluorobenzylzinc bromide” can be represented by the SMILES string Fc1cccc(F)c1C[Zn]Br . The InChI representation is 1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q;;+1/p-1 .

Chemical Reactions Analysis

“2,6-Difluorobenzylzinc bromide” is used as a reagent in the synthesis of biologically active compounds . It is pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics .

Physical And Chemical Properties Analysis

“2,6-Difluorobenzylzinc bromide” is a brown to black liquid with a density of 0.981 g/mL at 25 °C . It has a concentration of 0.5 M in tetrahydrofuran (THF) .

Scientific Research Applications

Application 1: Use in Organic Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “2,6-Difluorobenzylzinc bromide” is used as a reagent in organic synthesis . It’s typically used in a solution form, with a concentration of 0.5 M in tetrahydrofuran (THF) .

- Methods of Application : The compound is usually stored at a temperature between 2-8°C and has a density of 0.981 g/mL at 25 °C . The exact method of application would depend on the specific reaction it’s being used in.

Application 2: Use in Photochemical Benzylic Bromination

- Specific Scientific Field : Photochemistry

- Summary of the Application : “2,6-Difluorobenzylzinc bromide” can be used in photochemical benzylic bromination reactions . This process involves the use of a bromine generator in continuous flow mode .

- Methods of Application : The bromine generator is optimized for efficient mass utilization by recycling HBr, coupled with fast interphase transfer within a microstructured photochemical reactor using 405 nm LEDs . The reaction system is intensified, including the complete removal of organic solvent, which allowed a reduction in Process Mass Intensity (PMI) from 13.25 to just 4.33 .

- Results or Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

Application 3: Synthesis of Biologically Active Compounds

- Specific Scientific Field : Bioorganic Chemistry

- Summary of the Application : “2,6-Difluorobenzylzinc bromide” is a specialized reagent used in the synthesis of biologically active compounds . It’s pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics .

Safety And Hazards

“2,6-Difluorobenzylzinc bromide” is classified as a flammable liquid (Category 2), an eye irritant (Category 2A), and a carcinogen (Category 2). It may cause respiratory irritation and drowsiness or dizziness . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this substance .

Future Directions

“2,6-Difluorobenzylzinc bromide” is a specialized reagent used in the synthesis of biologically active compounds. It’s pivotal in the production of pharmaceutical drugs designed against various diseases, mainly encompassing fluoro-containing organics . This suggests that it may continue to play a significant role in the development of new pharmaceuticals in the future.

properties

IUPAC Name |

bromozinc(1+);1,3-difluoro-2-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXVBPCJIZAPER-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1F)F.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorobenzylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)